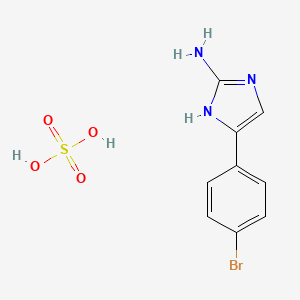
5-(4-bromophenyl)-1H-imidazol-2-amine sulphate (2:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(4-bromophenyl)-1H-imidazol-2-amine sulphate (2:1)” is a complex organic compound. It likely contains a bromophenyl group and an imidazole group, which are common structures in many organic compounds .
Synthesis Analysis
While specific synthesis methods for “5-(4-bromophenyl)-1H-imidazol-2-amine sulphate (2:1)” were not found, similar compounds such as 4-(4-bromophenyl)-thiazol-2-amine derivatives have been synthesized for their potential pharmacological effects . The molecular structures of these synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis
The molecular structure of “5-(4-bromophenyl)-1H-imidazol-2-amine sulphate (2:1)” would likely be complex, given the presence of multiple functional groups. Unfortunately, specific structural data for this compound was not found .Applications De Recherche Scientifique
Imidazole Derivatives in Corrosion Inhibition
Corrosion Inhibition
Imidazole derivatives, due to their chemical structure, are known for their role in corrosion inhibition, particularly in the petroleum industry. Their effectiveness is attributed to the presence of a 5-membered heterocyclic ring, which facilitates adsorption onto metal surfaces, thus preventing corrosion. This property is vital for extending the lifespan of metal structures and components in various industrial applications (Nipaporn Sriplai & K. Sombatmankhong, 2023).
Imidazole Derivatives in Drug Synthesis
Pharmacological Applications
Imidazole derivatives play a significant role in pharmacology, where they serve as core structures for developing drugs with various therapeutic effects. For example, imiquimod, a class of non-nucleoside imidazoquinolinamines, activates the immune system by inducing cytokines, showcasing the versatility of imidazole compounds in treating skin disorders and neoplasms (T. Syed, 2001).
Imidazole Derivatives in Chemical Synthesis
C-N Bond Forming Reactions
Imidazole compounds are integral in C-N bond forming cross-coupling reactions, a crucial process in organic synthesis. These reactions involve the use of copper-mediated systems and highlight the importance of imidazole derivatives in developing new pharmaceuticals and organic materials (M. Kantam et al., 2013).
Imidazole Derivatives in Antitumor Activity
Antitumor Activity
Research into imidazole derivatives has also shown promising antitumor properties. Certain compounds within this class have undergone preclinical testing, indicating their potential as new antitumor drugs. This underscores the importance of continuous exploration and synthesis of imidazole derivatives for cancer therapy (M. Iradyan et al., 2009).
Safety And Hazards
Orientations Futures
The development of new compounds with potential pharmacological effects is a key area of research. Compounds with structures similar to “5-(4-bromophenyl)-1H-imidazol-2-amine sulphate (2:1)” have shown promising antimicrobial and antiproliferative activities , suggesting potential future directions for research.
Propriétés
IUPAC Name |
5-(4-bromophenyl)-1H-imidazol-2-amine;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3.H2O4S/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8;1-5(2,3)4/h1-5H,(H3,11,12,13);(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLUTOYTUOKYQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2)N)Br.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromophenyl)-1H-imidazol-2-amine sulphate (2:1) | |
CAS RN |
1177346-50-7 |
Source


|
| Record name | 1H-Imidazol-2-amine, 5-(4-bromophenyl)-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1177346-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

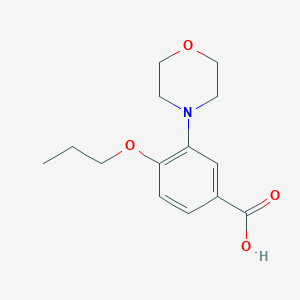
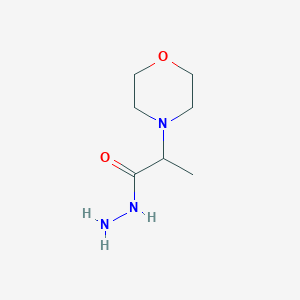
![1-[4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-YL]methanamine](/img/structure/B1341588.png)
![[1-(2-Fluorophenyl)cyclopentyl]methanamine](/img/structure/B1341589.png)
![2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol](/img/structure/B1341591.png)
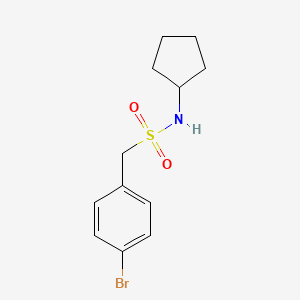




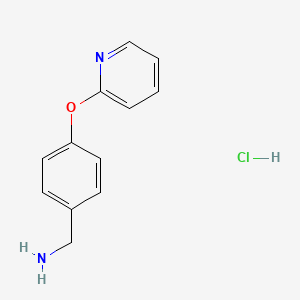
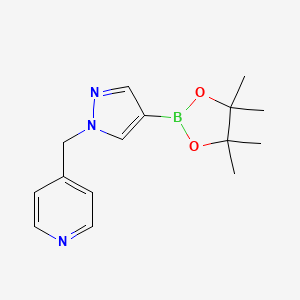

![(6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-acetonitrile](/img/structure/B1341614.png)